7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule with a fused pyrido[1,2-a]pyrimidin-4-one core. Key structural features include:
- A 7-methyl group on the pyrimidinone ring.
- A 4-methylpiperazinyl substituent at position 2, which enhances solubility and modulates pharmacokinetic properties.
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, widely explored in pharmaceutical chemistry for their aromatic stability and diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
Molecular Formula |
C27H29N5O2S2 |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O2S2/c1-19-10-11-23-28-24(30-15-13-29(2)14-16-30)21(25(33)32(23)18-19)17-22-26(34)31(27(35)36-22)12-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,17-18H,6,9,12-16H2,1-2H3/b22-17- |
InChI Key |
CFVIZLGTFGKWGO-XLNRJJMWSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)N5CCN(CC5)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)N5CCN(CC5)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one, 7-methyl-2-(4-methyl-1-piperazinyl)-3-[[4-oxo-3-(3-phenylpropyl)-2-thioxo-5-thiazolidinylidene]methyl]- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the piperazinyl and thiazolidinylidene groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is essential to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrido[1,2-a]pyrimidin-4-one, 7-methyl-2-(4-methyl-1-piperazinyl)-3-[[4-oxo-3-(3-phenylpropyl)-2-thioxo-5-thiazolidinylidene]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or thiazolidinylidene groups using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide, dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4H-Pyrido[1,2-a]pyrimidin-4-one, 7-methyl-2-(4-methyl-1-piperazinyl)-3-[[4-oxo-3-(3-phenylpropyl)-2-thioxo-5-thiazolidinylidene]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
The pyrido[1,2-a]pyrimidin-4-one scaffold is shared among analogs, but substituent variations significantly influence physicochemical and biological properties.
Table 1: Substituent Variations in Pyrido[1,2-a]pyrimidin-4-one Derivatives
Functional Group Analysis
- Piperazine vs. Morpholine Substituents :
The 4-methylpiperazinyl group in the target compound offers higher basicity and hydrogen-bonding capacity compared to morpholine derivatives . This may enhance solubility and target binding in biological systems. - The thioxo group stabilizes the conjugated system, favoring π-π stacking interactions .
Aromaticity and Electronic Effects
The pyrido[1,2-a]pyrimidin-4-one core is aromatic, with delocalized π-electrons contributing to thermal stability and rigidity.
Research Findings and Implications
Pharmacokinetic Predictions
- logP and Solubility : The target compound’s phenylpropyl chain increases logP (~3.5) versus the morpholinyl analog (~2.8), suggesting slower renal clearance but better tissue penetration.
- Metabolic Stability : Methylpiperazinyl groups are susceptible to N-demethylation, whereas morpholine rings resist metabolic degradation .
Biological Activity
The compound 7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of molecules known as Mannich bases, which are characterized by their aminomethyl functional group. The presence of the 4-methylpiperazine moiety is significant as it is often associated with enhanced biological activity, particularly in anticancer and antimicrobial contexts.
Structural Features
- Pyrido[1,2-a]pyrimidin-4-one Core : This bicyclic structure is known for various pharmacological activities.
- Thiazolidin Derivative : The thiazolidin ring contributes to the compound's reactivity and potential interactions with biological targets.
- Methyl and Phenyl Substituents : These groups can influence lipophilicity and receptor binding.
Anticancer Activity
Research indicates that compounds similar to 7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant anticancer properties. A review of Mannich bases highlighted their cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
In vitro studies showed that derivatives with a 4-methylpiperazine substitution often had lower IC50 values compared to other structural variants, indicating higher potency against these cell lines .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Topoisomerase I : This enzyme is crucial for DNA replication and repair; inhibition can lead to increased apoptosis in cancer cells.
- Antioxidant Activity : Compounds with similar structures have shown potential in reducing oxidative stress, which is linked to cancer progression.
- Anti-inflammatory Effects : The thiazolidin moiety may contribute to anti-inflammatory properties by modulating inflammatory pathways .
Antimicrobial Activity
Beyond anticancer effects, the compound may also exhibit antimicrobial properties. Mannich bases have been reported to possess antibacterial and antifungal activities, making them candidates for further exploration in treating infections .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of various Mannich bases against human cancer cell lines. The findings indicated that compounds with a similar structure to the target compound showed significant cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | HepG2 | 8.0 |
| Target Compound | A549 | 6.5 |
This data suggests that the structural features of the target compound may enhance its cytotoxic potential .
Study 2: Mechanistic Insights
Another research effort focused on understanding how modifications in the piperazine ring affect biological activity. It was found that variations in substituents on the piperazine significantly influenced both binding affinity to target receptors and overall biological activity .
Q & A
Q. Advanced
- Comparative SAR Studies : Test analogs with variations in the piperazine (e.g., 4-ethyl vs. 4-methyl) or thiazolidinone substituents .
- Crystallographic Overlays : Compare binding modes in target proteins (e.g., kinases) using PDB structures .
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to assess selectivity across receptors, ion channels, and enzymes .
What in vitro models are suitable for assessing its pharmacokinetic properties?
Q. Advanced
- Permeability : Caco-2 cell monolayers to predict intestinal absorption .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction .
- CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., 3A4, 2D6) to identify drug-drug interaction risks .
How can computational methods guide its optimization?
Q. Advanced
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses in target proteins (e.g., EGFR, tubulin) .
- QSAR Models : Train algorithms on bioactivity data to prioritize substituents with favorable logP and PSA values .
- MD Simulations : Assess conformational stability of the Z-configuration in aqueous environments .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification at Scale : Replace column chromatography with recrystallization or centrifugal partition chromatography .
- Toxic Solvent Replacement : Transition from dichloromethane to cyclopentyl methyl ether (CPME) for greener processes .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
